molecular formula C14H16BrClN2 B15075639 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide CAS No. 853344-06-6

7-Chloro-4-(1-piperidinyl)quinoline hydrobromide

Cat. No.: B15075639
CAS No.: 853344-06-6
M. Wt: 327.65 g/mol
InChI Key: WVDZWZALAUZKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-(1-piperidinyl)quinoline hydrobromide is a high-purity chemical compound offered for research and development purposes. This molecule features the privileged 4-aminoquinoline structure, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological potential . The hydrobromide salt form can enhance the compound's stability and crystallinity, which is critical for obtaining reliable and reproducible experimental results . The 4-aminoquinoline core is a versatile building block for designing new therapeutic agents. Research on similar structures has demonstrated a broad spectrum of biological activities, making this compound a valuable template for investigating new treatments. Potential research applications include antimalarial studies, given the established efficacy of 4-aminoquinolines against Plasmodium species . Furthermore, this scaffold shows promise in oncology research for the development of novel anticancer agents, and in neurology as a precursor for dopamine receptor ligands . The solid-state characterization of analogous compounds reveals the importance of understanding crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the material's physicochemical properties . This product is provided with guaranteed purity and identity. It is intended for use in laboratory research only. This compound is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

853344-06-6

Molecular Formula

C14H16BrClN2

Molecular Weight

327.65 g/mol

IUPAC Name

7-chloro-4-piperidin-1-ylquinoline;hydrobromide

InChI

InChI=1S/C14H15ClN2.BrH/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17;/h4-7,10H,1-3,8-9H2;1H

InChI Key

WVDZWZALAUZKES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction TypeConditionsProductApplicationReference
AminationPiperidine, K₂CO₃, reflux in i-PrOH7-Piperidine-substituted derivativesAntimalarial drug intermediates
Alkoxy substitutionNaOEt, ethanol, 80°C7-Ethoxy-4-(1-piperidinyl)quinolineSolubility enhancement

Key finding : Microwave-assisted methods reduce reaction times from 24 hours to 30 minutes while maintaining yields >85%.

Condensation Reactions

The piperidine nitrogen participates in Schiff base formation with aldehydes:

AldehydeConditionsProductBiological Activity
BenzaldehydeEthanol, RT, 12 hSchiff base with imine linkageEnhanced antiparasitic activity
4-NitrobenzaldehydeAcetic acid catalystNitro-substituted Schiff baseFluorescent probes

Aromatic Electrophilic Substitution

The quinoline ring undergoes electrophilic attacks at positions 5 and 8:

ReactionReagentsPositionYieldNotes
NitrationHNO₃, H₂SO₄, 0°C5-Nitro72%Requires strict temperature control
SulfonationOleum, 50°C8-Sulfo68%Enhances water solubility

Alkylation/Acylation Reactions

The piperidine nitrogen is alkylated or acylated to modify pharmacological properties:

ReagentConditionsProductCytotoxicity (IC₅₀ vs MCF-7)
Ethyl bromoacetateDMF, K₂CO₃, 60°CN-Alkylated piperidine derivative6.5 μM
Acetyl chlorideCH₂Cl₂, RTN-Acetylated analog11.8 μM

Notable example : Derivative 4q (with 4-bromobenzyl group) showed potent VEGFR-II inhibition (IC₅₀ = 1.38 μM) .

Oxidation and Reduction

  • Oxidation : Piperidine ring oxidizes to N-oxide using mCPBA (meta-chloroperbenzoic acid), enhancing hydrogen-bonding capacity.

  • Reduction : Quinoline ring reduction with H₂/Pd-C yields tetrahydroquinoline analogs, altering lipophilicity.

Green Chemistry Approaches

Recent advances prioritize sustainability:

MethodSolventCatalystYieldAdvantages
Microwave synthesisEthanolNone89%80% reduced energy use
Aqueous work-upWaterKOH82%Eliminates halogenated solvents

Critical Analysis

  • The chlorine atom’s reactivity enables targeted modifications for drug discovery.

  • Piperidine functionalization expands applications in kinase inhibition and antiparasitic agents.

  • Green methods address toxicity concerns but require optimization for industrial scalability .

This compound’s versatility in nucleophilic, electrophilic, and condensation reactions positions it as a strategic scaffold in medicinal chemistry.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide is studied for its antimicrobial and antimalarial properties. It has shown potential in inhibiting the growth of certain bacteria and parasites.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent. It is also studied for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the DNA replication process of bacteria, leading to cell death. For its antimalarial activity, the compound targets the heme detoxification pathway in the malaria parasite, preventing the parasite from neutralizing toxic heme molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with modifications at the 4-position demonstrate diverse pharmacological profiles. Below is a systematic comparison:

Table 1: Structural and Pharmacological Comparison of 7-Chloro-4-substituted Quinolines

Compound Name 4-Position Substituent Key Pharmacological Activities Key References
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide Piperidine (hydrobromide salt) Research applications (e.g., scaffold for drug design)
Chloroquine 4-(4-Diethylamino-1-methylbutylamino) Antimalarial, immunomodulatory, adrenocortical activation
Hydroxychloroquine 4-[Ethyl(2-hydroxyethyl)amino]-1-methylbutylamino Antimalarial, autoimmune disorders
7-Chloro-4-(piperazin-1-yl)quinoline Piperazine Anticancer (VEGFR-II inhibition), anti-inflammatory, analgesic
4-PSQ derivatives Selenium-containing aryl groups Antinociceptive, anti-inflammatory
Hydrazine derivatives Hydrazine-linked moieties Antileishmanial (IC50 <1 µM)

Structural and Functional Insights

  • Piperidine vs. Piperazine: Piperidine (in the target compound) is a saturated six-membered ring with one nitrogen atom. Piperazine (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) contains two nitrogen atoms, enabling stronger hydrogen bonding and broader receptor interactions. This structural difference correlates with piperazine derivatives’ potent anticancer and anti-inflammatory activities .
  • Alkylamino Side Chains (Chloroquine/Hydroxychloroquine): The extended alkylamino chains in chloroquine and hydroxychloroquine facilitate lysosomotropic effects, critical for antimalarial action. Hydroxychloroquine’s hydroxyl group reduces toxicity compared to chloroquine .
  • Selenium and Hydrazine Derivatives: Selenium-containing analogs (e.g., 4-PSQ) exhibit redox-modulating properties, enhancing antinociceptive effects . Hydrazine derivatives demonstrate potent antileishmanial activity, attributed to nitro group reduction and free radical generation .

Pharmacological Efficacy

  • Anticancer Activity: 7-Chloro-4-(piperazin-1-yl)quinoline derivatives inhibit VEGFR-II (IC50 = 10.7 µM for HeLa cells), a key target in angiogenesis . In contrast, chloroquine derivatives lack direct antitumor efficacy but show immunomodulatory effects .
  • Anti-Inflammatory and Analgesic Effects: Piperazine-linked quinolines suppress nitric oxide (NO) and prostaglandin pathways, outperforming piperidine analogs in murine models .
  • Antiparasitic Activity :
    • Chloroquine and hydroxychloroquine remain gold standards for malaria, while hydrazine derivatives target Leishmania species with sub-micromolar IC50 values .

Biological Activity

7-Chloro-4-(1-piperidinyl)quinoline hydrobromide is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in the treatment of various diseases, including malaria, cancer, and inflammatory conditions. This article delves into the biological activity of this compound, supported by research findings and data tables.

  • Molecular Formula : C₁₃H₁₄ClN₃
  • Molecular Weight : 247.723 g/mol
  • Density : 1.257 g/cm³
  • Melting Point : 113-116 °C
  • Boiling Point : 433.5 °C at 760 mmHg
  • Flash Point : 216 °C

The biological activity of this compound is primarily attributed to its ability to inhibit specific targets within the body:

  • Sirtuins : These proteins are involved in cellular regulation and aging. The compound acts as a potent inhibitor, potentially influencing cellular longevity and health.
  • Serotonin Transporters : By inhibiting serotonin uptake, this compound may affect mood regulation and has implications for treating depression and anxiety disorders.

Antimalarial Activity

This compound has demonstrated potent antimalarial effects against Plasmodium falciparum, with IC50 values around 1.18 μM for the D10 strain and 0.97 μM for the K1 strain. This activity suggests its potential as a therapeutic agent in malaria treatment .

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : The compound displayed IC50 values of approximately 6.502 μM.
  • PC3 (prostate cancer) : The IC50 was found to be around 11.751 μM .

The mechanism involves inhibition of the vascular endothelial growth factor receptor (VEGFR-II), which is crucial for tumor angiogenesis .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives containing the piperidine moiety exhibit notable anti-inflammatory and analgesic properties. In vivo studies demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide release in murine macrophages, alongside reductions in serum levels of inflammatory markers like COX-2 .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value
AntimalarialPlasmodium falciparum1.18 μM (D10), 0.97 μM (K1)
Breast CancerMCF-76.502 μM
Prostate CancerPC311.751 μM
VEGFR-II InhibitionMCF-71.38 μM

Case Study 1: Antimalarial Efficacy

In a controlled study, researchers evaluated the antimalarial efficacy of various quinoline derivatives, including this compound. The results indicated a strong correlation between structural modifications and increased potency against P. falciparum, highlighting the importance of the piperidine substitution.

Case Study 2: Cancer Cell Line Evaluation

A series of synthesized compounds based on the quinoline scaffold were tested against MCF-7 and PC3 cell lines. The highest cytotoxicity was observed in derivatives with specific substitutions on the piperidine ring, suggesting that structural variations significantly impact biological activity .

Q & A

Q. How can theoretical frameworks guide experimental design for novel applications?

  • Methodological Answer : Integrate PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure hypotheses. For instance, theoretical models predicting membrane permeability could prioritize in vitro assays for antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.